4-(3,3-Difluorooxetan-2-yl)benzonitrile
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Overview
Description
4-(3,3-Difluorooxetan-2-yl)benzonitrile is a heterocyclic compound that belongs to the family of oxetanes It is characterized by the presence of a difluorooxetane ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorooxetan-2-yl)benzonitrile typically involves the reaction of 3,3-difluorooxetane with benzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the oxetane ring opens and attaches to the benzonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorooxetan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluorooxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzonitrile moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
4-(3,3-Difluorooxetan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)benzonitrile involves its interaction with specific molecular targets. The difluorooxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Difluorooxetan-2-yl)benzaldehyde
- 4-(3,3-Difluorooxetan-2-yl)benzoic acid
- 4-(3,3-Difluorooxetan-2-yl)benzylamine
Uniqueness
4-(3,3-Difluorooxetan-2-yl)benzonitrile is unique due to the presence of both a difluorooxetane ring and a benzonitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(3,3-difluorooxetan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)6-14-9(10)8-3-1-7(5-13)2-4-8/h1-4,9H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPJCFWOFMGYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C2=CC=C(C=C2)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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